3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDZBLJZZRNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while reduction of the piperidinone moiety can produce piperidinol derivatives .
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, such as tubulin and heat shock proteins.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization. Additionally, the compound may inhibit heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
Key Observations:
Lactam Ring Size : The target compound’s 2-oxopiperidine (6-membered) vs. ’s 2-oxopyrrolidinyl (5-membered) may enhance binding to larger enzymatic pockets due to increased ring flexibility and hydrogen-bonding capacity .
Electron-Withdrawing Groups : Compound 5i () incorporates a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to the target’s methoxy-dominated structure .
Heterocyclic Additions : SRT1460 () demonstrates how imidazothiazole and piperazine groups can redirect activity toward specific targets like SIRT1, underscoring the impact of auxiliary heterocycles .
Biological Activity
3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trimethoxyphenyl group, a methoxyphenyl group, and a piperidinone moiety. Its molecular formula is with a molecular weight of approximately 398.45 g/mol. The compound has notable melting and boiling points of 172.3°C and 225-227°C respectively.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits Taq polymerase and telomerase, which are crucial for DNA replication and cellular proliferation.
- Caspase Activation : The compound triggers caspase activation through an oxidative mechanism, which is vital in apoptosis.
- Signal Pathway Modulation : It down-regulates ERK2 (Extracellular Signal Regulated Kinase 2), affecting cell signaling pathways critical for cancer cell survival.
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits Taq polymerase and telomerase |
| Apoptosis Induction | Triggers caspase activation |
| Signal Pathway Modulation | Down-regulates ERK2 protein |
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit several key proteins involved in cancer cell proliferation:
- Tubulin : Inhibition affects microtubule dynamics essential for mitosis.
- Heat Shock Proteins (Hsp90) : Targeting Hsp90 disrupts protein folding and stability in cancer cells.
- P-glycoprotein (P-gp) : Inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells.
Case Studies
In a study assessing the anti-apoptotic effects of related compounds, derivatives demonstrated protective effects against renal ischemia/reperfusion injury in rat models. These findings suggest that modifications to the benzamide structure can enhance biological activity against various cellular stressors .
Research Applications
The compound's diverse biological activities make it suitable for various applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
